molecular formula C17H18ClFN2O B5583565 N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide CAS No. 5729-11-3

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide

Cat. No.: B5583565
CAS No.: 5729-11-3
M. Wt: 320.8 g/mol
InChI Key: KRXDZUZTPFYUIA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide is a synthetic organic compound characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a diethylamino group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide typically involves the following steps:

    Nitration: The starting material, 3-chloro-4-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Acylation: The resulting amine is acylated with 4-(diethylamino)benzoyl chloride in the presence of a base like triethylamine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

    Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.

    Industry: The compound serves as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The diethylamino group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The chloro and fluoro substituents can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-4-(dimethylamino)benzamide
  • N-(3-chloro-4-fluorophenyl)-4-(methylamino)benzamide
  • N-(3-chloro-4-fluorophenyl)-4-(ethylamino)benzamide

Uniqueness

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide is unique due to the presence of the diethylamino group, which can significantly impact its pharmacokinetic properties and biological activity compared to its analogs with different alkyl groups.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-4-(diethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-3-21(4-2)14-8-5-12(6-9-14)17(22)20-13-7-10-16(19)15(18)11-13/h5-11H,3-4H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXDZUZTPFYUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70972806
Record name N-(3-Chloro-4-fluorophenyl)-4-(diethylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-11-3
Record name N-(3-Chloro-4-fluorophenyl)-4-(diethylamino)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70972806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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